molecular formula C16H12FN3O2 B11938222 1,2,3-Metheno-1H,4H-3a,5,6a-triazacycloprop(cd)as-indacene-4,6(5H)-dione, 1-fluorohexahydro-5-phenyl- CAS No. 53945-78-1

1,2,3-Metheno-1H,4H-3a,5,6a-triazacycloprop(cd)as-indacene-4,6(5H)-dione, 1-fluorohexahydro-5-phenyl-

Katalognummer: B11938222
CAS-Nummer: 53945-78-1
Molekulargewicht: 297.28 g/mol
InChI-Schlüssel: SIQCAIIBAJDPFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,3-Metheno-1H,4H-3a,5,6a-triazacycloprop(cd)as-indacene-4,6(5H)-dione, 1-fluorohexahydro-5-phenyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes a triazacyclopropane ring fused with an indacene core, makes it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Metheno-1H,4H-3a,5,6a-triazacycloprop(cd)as-indacene-4,6(5H)-dione, 1-fluorohexahydro-5-phenyl- typically involves multi-step organic reactions. Common starting materials might include substituted indacenes and triazacyclopropane derivatives. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

1,2,3-Metheno-1H,4H-3a,5,6a-triazacycloprop(cd)as-indacene-4,6(5H)-dione, 1-fluorohexahydro-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction could involve the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction might involve replacing one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 1,2,3-Metheno-1H,4H-3a,5,6a-triazacycloprop(cd)as-indacene-4,6(5H)-dione, 1-fluorohexahydro-5-phenyl- involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, or affecting gene expression. Detailed studies are required to elucidate the exact mechanisms involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2,3-Metheno-1H,4H-3a,5,6a-triazacycloprop(cd)as-indacene-4,6(5H)-dione, 1-fluorohexahydro-5-phenyl- can be compared with other triazacyclopropane and indacene derivatives.
  • Similar compounds might include other fluorinated or phenyl-substituted triazacyclopropanes.

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the combination of a triazacyclopropane ring with an indacene core and the presence of a fluoro and phenyl group. These features might confer unique chemical and biological properties, making it a valuable compound for research and application.

Eigenschaften

CAS-Nummer

53945-78-1

Molekularformel

C16H12FN3O2

Molekulargewicht

297.28 g/mol

IUPAC-Name

1-fluoro-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,13.03,11.04,8.010,12]tridecane-5,7-dione

InChI

InChI=1S/C16H12FN3O2/c17-16-10-7-8-9(7)13(16)20-15(22)18(6-4-2-1-3-5-6)14(21)19(20)12(8)11(10)16/h1-5,7-13H

InChI-Schlüssel

SIQCAIIBAJDPFO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)N3C4C5C6C5C(N3C2=O)C7(C6C47)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.